molecular formula C20H34O3 B14478074 5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid CAS No. 72184-14-6

5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid

Cat. No.: B14478074
CAS No.: 72184-14-6
M. Wt: 322.5 g/mol
InChI Key: KGKQMWYCRSQMPF-ULARDTLWSA-N
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Description

Kolavenolic acid is a diterpenoid compound belonging to the class of prenol lipids. It is a naturally occurring compound found in various medicinal plants. The chemical structure of kolavenolic acid includes a carboxylic acid group and a complex ring system, making it a unique and interesting molecule for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kolavenolic acid can be synthesized through several methods, including the oxidation of diterpenoid precursors. One common synthetic route involves the use of Grignard reagents, which react with carbon dioxide to form the carboxylic acid group. The reaction conditions typically involve low temperatures and anhydrous environments to prevent side reactions .

Industrial Production Methods: Industrial production of kolavenolic acid often involves the extraction from natural sources, such as medicinal plants. The extraction process includes solvent extraction, followed by purification using chromatography techniques. This method ensures the high purity and yield of kolavenolic acid for various applications .

Chemical Reactions Analysis

Types of Reactions: Kolavenolic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Kolavenolic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of kolavenolic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The carboxylic acid group plays a crucial role in its binding to target proteins, influencing their activity and function .

Comparison with Similar Compounds

Kolavenolic acid is compared with other similar diterpenoid compounds, such as:

  • 18-oxocleroda-3,13(E)-dien-15-oic acid
  • ent-(18-hydroxycarbonyl)-cleroda-3,13(E)-dien-15-oate
  • 2-oxo-ent-cleroda-3,13(Z)-dien-15-oic acid
  • trans-2-oxo-ent-cleroda-13(Z)-en-15-oic acid

These compounds share similar structural features but differ in their functional groups and biological activities. Kolavenolic acid is unique due to its specific ring structure and carboxylic acid group, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

72184-14-6

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

5-[(1S,2R,4aR,8aS)-5-hydroxy-1,2,4a,5-tetramethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C20H34O3/c1-14(13-17(21)22)8-11-18(3)15(2)9-12-19(4)16(18)7-6-10-20(19,5)23/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/t15-,16+,18+,19-,20?/m1/s1

InChI Key

KGKQMWYCRSQMPF-ULARDTLWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@@]1(C)CCC(=CC(=O)O)C)CCCC2(C)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCCC2(C)O)C

Origin of Product

United States

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